molecular formula C29H29IN2 B096794 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide CAS No. 17695-32-8

1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide

Cat. No. B096794
CAS RN: 17695-32-8
M. Wt: 532.5 g/mol
InChI Key: QISHCOOKKXNXNW-UHFFFAOYSA-M
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Description

1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide, also known as EEQTQI, is a quinoline-based compound that has been studied for its potential applications in scientific research. EEQTQI is a synthetic compound that has been widely used in a variety of laboratory experiments, and its structure and properties have been well characterized. The compound has been found to have a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal activities. In addition, EEQTQI has been shown to have a variety of other biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide involves the condensation of 1-ethyl-2-aminoquinoline with hepta-1,3,5-triene-7-aldehyde followed by the addition of iodomethane to form the quaternary salt.

Starting Materials
1-ethyl-2-aminoquinoline, hepta-1,3,5-triene-7-aldehyde, iodomethane, sodium hydroxide, acetonitrile

Reaction
Step 1: 1-ethyl-2-aminoquinoline is reacted with hepta-1,3,5-triene-7-aldehyde in the presence of sodium hydroxide and acetonitrile to form the Schiff base product., Step 2: The resulting Schiff base product is treated with iodomethane to form the quaternary salt product, 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide.

Scientific Research Applications

1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal activities. In addition, 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been studied for its potential applications in cancer research, as it has been found to have anti-tumor activities in vitro. The compound has also been studied for its potential applications in drug delivery, as it has been found to be able to form complexes with a variety of drugs and act as a delivery vehicle for these drugs.

Mechanism Of Action

The exact mechanism of action of 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide is not yet fully understood. However, it is believed that the compound may act by binding to specific receptors on the surface of cells, which leads to the activation of various signaling pathways that can lead to the desired biological effects. In addition, it is believed that 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide may interact with enzymes and other proteins in the cell, leading to changes in their activity and/or expression.

Biochemical And Physiological Effects

1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of a variety of bacteria, including E. coli and S. aureus. In addition, 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide has been found to have antioxidant, anti-inflammatory, and antifungal activities. It has also been found to have anti-tumor activities in vitro.

Advantages And Limitations For Lab Experiments

The use of 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize and is stable under laboratory conditions. In addition, it has a wide range of biological activities, making it a useful tool for a variety of experiments. However, there are some limitations to the use of 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide in laboratory experiments. The compound is not water soluble, making it difficult to use in aqueous solutions. In addition, the compound is not very soluble in organic solvents, making it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for research into 1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide. One potential direction is to further study the compound’s mechanism of action, as this is not yet fully understood. In addition, further research into the compound’s potential applications in drug delivery and cancer research is warranted. Furthermore, further research into the compound’s potential applications in other areas, such as neurological and cardiovascular diseases, is also needed. Finally, further research into the compound’s safety and toxicity is needed in order to determine its potential for use in humans.

properties

IUPAC Name

(2E)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-2-yl)hepta-2,4,6-trienylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N2.HI/c1-3-30-26(22-20-24-14-10-12-18-28(24)30)16-8-6-5-7-9-17-27-23-21-25-15-11-13-19-29(25)31(27)4-2;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISHCOOKKXNXNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C=C/C=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-(7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl)quinolinium iodide

CAS RN

17695-32-8
Record name Quinolinium, 1-ethyl-2-[7-(1-ethyl-2(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyanine dye 10
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethyl-2-[7-(1-ethyl-2(1H)-quinolylidene)hepta-1,3,5-trienyl]quinolinium iodide
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